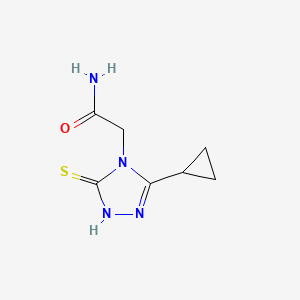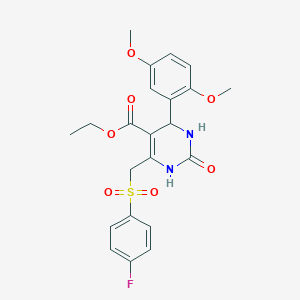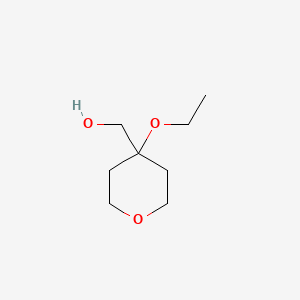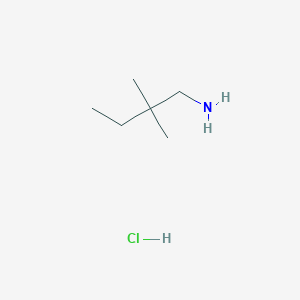
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde
説明
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field .
Synthesis Analysis
The synthesis of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde involves the use of 2-methyl-1H-imidazole-5-carbaldehyde n-BuLi (2.5M solution, 2.4mL, 6.0mmol) added to N,N,2-trimethyl-1H-imidazole-1-sulphonamide solution (at -78℃, in THF (40.0mL) of 0.95g, 5.0mmol). The mixture is stirred at -78℃ for 30 minutes, then DMF (2.36mL, 31.5mmol) is added .Molecular Structure Analysis
The molecular structure of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde consists of an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde is a prodrug that has been shown to inhibit the growth of cancer . It undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde include a molecular weight of 189.01, a melting point of 222-223 degrees Celsius, and a purity of 95%. It is a powder at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 409.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .科学的研究の応用
Synthetic Chemistry and Organic Synthesis
4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde serves as a valuable building block in synthetic chemistry. Researchers use it to construct more complex molecules through various reactions. Its reactivity allows for the introduction of functional groups, making it a versatile intermediate in organic synthesis .
Amination Reactions
The compound can undergo palladium-catalyzed amination reactions to yield aminoimidazoles. For instance, it can be used to synthesize N-(4-ethoxyphenyl)-1H-imidazol-4-amine, which may have applications in drug discovery or materials science .
Agrochemicals and Pharmaceuticals
Imidazoles play a crucial role in the development of agrochemicals (pesticides, herbicides) and pharmaceuticals. 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde contributes to the synthesis of novel compounds with potential biological activity. Researchers explore its derivatives for antimicrobial, antiviral, or antifungal properties .
Functional Materials
Imidazoles find applications in functional materials, including sensors, catalysts, and optoelectronic devices. By incorporating 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde into polymer matrices or thin films, researchers can tailor material properties for specific functions .
Dye Chemistry and Solar Cells
Researchers investigate imidazole derivatives as dyes for solar cells and other optical applications. The unique electronic properties of imidazoles make them promising candidates for enhancing light absorption and charge transport in photovoltaic devices .
Catalysis
Imidazoles serve as ligands in transition metal catalysis. By modifying the substituents on the imidazole ring, researchers can fine-tune the catalytic activity. 4-Bromo-2-methyl-1H-imidazole-5-carbaldehyde contributes to the design of efficient catalysts for various chemical transformations .
Safety and Hazards
The safety information for 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
5-bromo-2-methyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-3-7-4(2-9)5(6)8-3/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOPBULHZKLANX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-methyl-1H-imidazole-5-carbaldehyde | |
CAS RN |
56481-32-4 | |
| Record name | 4-bromo-2-methyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-(methylsulfanyl)-N-phenyl-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2532024.png)





![Ethyl 3-(4-fluorophenyl)-5-(2-methylbenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2532035.png)

![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2532038.png)


![4-(4-fluorophenyl)-2-{[2-(1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2532041.png)
